3-Aminobicyclo[3.3.1]nonan-1-ol
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Overview
Description
3-Aminobicyclo[331]nonan-1-ol is a bicyclic amine alcohol compound with a unique structure that includes a bicyclo[331]nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobicyclo[3.3.1]nonan-1-ol typically involves the Ritter reaction, where a bicyclo[3.3.1]nonan-3-ol derivative reacts with trimethylsilyl cyanide under acidic conditions to form the desired amine . Another method involves the reduction of bicyclo[3.3.1]nonan-3-one derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Aminobicyclo[3.3.1]nonan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can yield different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted bicyclo[3.3.1]nonane derivatives, ketones, and carboxylic acids .
Scientific Research Applications
3-Aminobicyclo[3.3.1]nonan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Aminobicyclo[3.3.1]nonan-1-ol involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonan-3-ol: A similar compound with a hydroxyl group instead of an amine group.
3-Amino-3-methylbicyclo[3.3.1]nonane: A methyl-substituted derivative with similar structural features.
Uniqueness
3-Aminobicyclo[3.3.1]nonan-1-ol is unique due to its combination of an amine and hydroxyl group within a rigid bicyclic framework. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-aminobicyclo[3.3.1]nonan-1-ol |
InChI |
InChI=1S/C9H17NO/c10-8-4-7-2-1-3-9(11,5-7)6-8/h7-8,11H,1-6,10H2 |
InChI Key |
XLDHKXYUHLQDDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)(C2)O)N |
Origin of Product |
United States |
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